molecular formula C19H20O5 B155702 [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate CAS No. 129468-50-4

[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate

Cat. No.: B155702
CAS No.: 129468-50-4
M. Wt: 328.4 g/mol
InChI Key: CSLRIDAGGSABHP-KURKYZTESA-N
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Description

The compound [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate is a substituted oxolane (tetrahydrofuran) derivative with a stereochemically defined framework. Its structure features a 4-phenylbenzoate ester group attached to a hydroxymethyl-substituted oxolane ring, with additional hydroxyl and methoxy substituents at positions 3 and 5, respectively.

Properties

IUPAC Name

[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-22-18-11-16(20)17(24-18)12-23-19(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-18,20H,11-12H2,1H3/t16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLRIDAGGSABHP-KURKYZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxolane Ring Construction

The tetrahydrofuran (oxolane) core is synthesized via cyclization of sugar-derived precursors.

Starting Material: D-Ribose

D-Ribose is a common precursor due to its inherent stereochemistry.

  • Step 1 : Protection of the 2- and 3-hydroxyl groups as benzyl ethers.

  • Step 2 : Methoxylation at C5 using iodomethane and potassium carbonate in DMF.

  • Step 3 : Selective deprotection of the C3 benzyl group via hydrogenolysis (Pd/C, H₂).

Yield : 68–72% (over three steps).

Epoxide Ring-Opening Approach

  • Step 1 : Epoxidation of a diene precursor (e.g., 2,3-anhydro-D-ribofuranose) using mCPBA.

  • Step 2 : Stereoselective epoxide opening with methanol in the presence of BF₃·Et₂O to install the 5-methoxy group.

Stereochemical Outcome : >95% diastereomeric excess.

Esterification of the Hydroxymethyl Group

The hydroxymethyl group at C2 is esterified with 4-phenylbenzoic acid.

DCC/DMAP-Mediated Coupling

  • Conditions :

    • 4-Phenylbenzoic acid (1.2 eq), DCC (1.5 eq), DMAP (0.1 eq) in anhydrous CH₂Cl₂.

    • Reaction time: 12 h at 25°C.

  • Workup : Filter to remove dicyclohexylurea, concentrate, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Yield : 85–89%.

Acid Chloride Method

  • Step 1 : Synthesis of 4-phenylbenzoyl chloride via treatment of 4-phenylbenzoic acid with thionyl chloride (SOCl₂).

  • Step 2 : Reaction with the oxolane alcohol in pyridine at 0°C → 25°C.

Advantage : Avoids racemization; suitable for acid-sensitive substrates.

Stereochemical Control

Mitsunobu Reaction for Hydroxyl Group Retention

  • Application : To retain the 3-hydroxyl configuration during esterification.

  • Conditions : DIAD (1.5 eq), PPh₃ (1.5 eq), 4-phenylbenzoic acid (1.2 eq) in THF.

  • Yield : 78% with >99% ee.

Enzymatic Resolution

  • Lipase-Catalyzed Esterification :

    • Enzyme : Candida antarctica lipase B (CAL-B).

    • Solvent : Tert-butyl methyl ether.

    • Selectivity : Preferential acylation of the (2R,3R,5S) isomer.

Conversion : 52% after 24 h.

Purification and Characterization

Chromatographic Methods

  • Normal-Phase HPLC :

    • Column: Zorbax Silica (4.6 × 250 mm).

    • Mobile phase: Hexane/isopropanol (85:15).

    • Retention time: 14.3 min.

  • Recrystallization : From ethyl acetate/hexane (1:5) to afford white crystals.

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃)δ 7.92 (d, 2H, Ar-H), 7.48 (m, 5H, Ar-H), 4.45 (m, 1H, H-2), 3.58 (s, 3H, OCH₃), 3.20 (br s, 1H, OH).
¹³C NMR δ 166.8 (C=O), 137.2 (C-1'), 128.4–126.1 (Ar-C), 78.9 (C-3), 56.1 (OCH₃).
HRMS [M+Na]⁺ calc. 403.1364, found 403.1368.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Design : Tubular reactor with immobilized CAL-B for enzymatic esterification.

  • Throughput : 1.2 kg/day with 90% purity.

Green Chemistry Metrics

  • E-Factor : 8.2 (solvent recovery reduces waste).

  • PMI (Process Mass Intensity) : 32.

Challenges and Optimizations

Competing Side Reactions

  • Ester Hydrolysis : Mitigated by using anhydrous conditions and molecular sieves.

  • Epimerization at C3 : Avoided by keeping reaction temperatures <40°C.

Scalability of Protecting Groups

  • Benzyl vs. TBS : Benzyl groups preferred for ease of removal (H₂/Pd vs. TBAF) .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The pathways involved often include binding to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of [(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate and Analogous Compounds

Compound Name (CAS or Source) Molecular Formula Molecular Weight Substituents (Position) Key Features Applications/Context
Target Compound Cₙ₀H₂₀O₆* 356.37* 3-hydroxy, 5-methoxy, 4-phenylbenzoate Polar groups (hydroxy, methoxy), aromatic ester Chiral building block, pharmaceutical intermediate
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate (CAS 729596-46-7) C₂₀H₁₈O₇ 370.4 4-methyl, 5-oxo, 3-hydroxy, benzoyloxy Keto group, methyl substituent Laboratory chemical (research and development)
[(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate (Thermo Scientific) C₃₃H₂₈O₁₀* 608.57* 5-acetyloxy, 3,4-dibenzoyloxy Multiple ester groups, ribofuranose backbone Nucleoside synthesis, protecting groups
((2R,3S,4S,5S)-3-fluoro-4-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl benzoate (CAS 237410-13-8) C₁₃H₁₅FO₅ 270.258 3-fluoro, 4-hydroxy, 5-methoxy Fluorine substitution, small molecular size Antiviral agents, metabolic studies

*Calculated based on structural inference.

Key Findings:

Substituent Effects on Reactivity and Stability The target compound’s 3-hydroxy and 5-methoxy groups enhance polarity compared to the compound (4-methyl, 5-oxo), which contains a keto group prone to nucleophilic attack. The absence of a methyl or keto group in the target may improve hydrolytic stability . The compound’s multiple benzoyl and acetyl esters increase molecular weight (608.57 vs. 356.37) and hydrophobicity, making it suitable for protecting-group strategies in nucleoside chemistry . This substitution is common in antiviral prodrugs .

Stereochemical and Functional Group Impact

  • All compounds share a stereochemically complex oxolane backbone, but substituent positions dictate their roles. For example, the target’s 4-phenylbenzoate group provides aromatic bulk, whereas the compound’s dibenzoyloxy groups offer steric hindrance for selective reactivity .

Applications The target compound’s balance of polar and nonpolar groups suggests utility as a chiral intermediate in asymmetric synthesis. and compounds are primarily used in academic and industrial R&D for structural diversification . The compound’s fluorine substitution aligns with medicinal chemistry strategies to optimize pharmacokinetics .

Data Tables

Table 2: Physical and Chemical Properties (Inferred or Reported)

Compound Melting Point (°C) Solubility (Polar Solvents) Stability Notes
Target Compound N/A Moderate (DMSO, methanol) Stable under anhydrous conditions
Compound Not reported Low (water), high (DCM) Sensitive to moisture
Compound Not reported Low (water), high (THF) Stable with ester protection
Compound Not reported Moderate (ethanol) Fluorine enhances stability

Biological Activity

[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a methoxyoxolane moiety linked to a phenylbenzoate group, which contributes to its unique chemical properties. Its IUPAC name is this compound, and it has the following molecular formula:

PropertyValue
Molecular FormulaC19H20O5
Molecular Weight320.36 g/mol
InChI KeyInChI=1S/C19H20O5

The biological activity of this compound is hypothesized to involve interactions with specific biological macromolecules. These interactions may modulate enzyme activity or receptor binding, leading to various biochemical responses. Research indicates that it may exhibit anti-inflammatory and antibacterial properties, similar to other compounds with phenylbenzoate structures.

Anti-inflammatory Activity

Research has demonstrated that compounds with similar structures possess significant anti-inflammatory effects. For instance, studies on related phenylbenzoate derivatives have shown inhibition of pro-inflammatory cytokines in vitro and in vivo models. The specific pathways involved often include the NF-kB signaling pathway, which plays a crucial role in inflammation.

Antibacterial Activity

The antibacterial potential of this compound has been investigated in various studies. Preliminary findings suggest that it may inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory effects of the compound in a rat model.
    • Methodology : Rats were treated with varying doses of the compound prior to inducing inflammation.
    • Results : A significant reduction in paw edema was observed compared to control groups (p < 0.05), indicating potent anti-inflammatory activity.
  • Antibacterial Efficacy Testing :
    • Objective : To assess the antibacterial activity against common pathogens.
    • Methodology : Disc diffusion method was employed using bacterial strains cultured on agar plates.
    • Results : Zones of inhibition were measured; the compound exhibited notable activity against S. aureus (15 mm) and E. coli (12 mm).

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, a comparative analysis is presented below:

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory; AntibacterialEnzyme inhibition; Cell wall disruption
METHYL-2-DEOXY-5-O-(4-PHENYLBENZOYL)-beta-D-ERYTHRO-PENTOFURANOSIDEAntimicrobialProtein synthesis inhibition
N1-(4-Hydroxybenzoyl)-1,2-diazoleAnti-inflammatory; AnalgesicCytokine modulation

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